An In-depth Technical Guide to 2,6-Dichlorophenethylamine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2,6-Dichlorophenethylamine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental protocol for the synthesis of 2,6-Dichlorophenethylamine. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery.
Chemical Identity and Physicochemical Properties
2,6-Dichlorophenethylamine is a disubstituted phenethylamine derivative. The strategic placement of two chlorine atoms on the phenyl ring at positions 2 and 6 imparts unique electronic and steric properties to the molecule, making it a compound of interest in medicinal chemistry and organic synthesis.
Structural Information
The structure of 2,6-Dichlorophenethylamine consists of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, and an ethylamine group at the 1 position.
Molecular Structure:
Caption: Chemical structure of 2,6-Dichlorophenethylamine.
Physicochemical Data
The key physicochemical properties of 2,6-Dichlorophenethylamine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,6-dichlorophenyl)ethan-1-amine | [1] |
| CAS Number | 14573-23-0 | [1] |
| Molecular Formula | C₈H₉Cl₂N | [1] |
| Molecular Weight | 190.07 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 125-129 °C at 52.5 mmHg | [2] |
| Density | 1.307 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5690 | [2] |
| SMILES | NCCc1c(Cl)cccc1Cl | [2] |
| InChI | 1S/C8H9Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 | [2] |
| InChIKey | ACIMQXSSGMWVKG-UHFFFAOYSA-N | [2] |
Experimental Protocols: Synthesis
The synthesis of 2,6-Dichlorophenethylamine can be achieved through the reduction of 2,6-dichlorophenylacetonitrile. Two common and effective methods for this transformation are reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 2,6-Dichlorophenethylamine.
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
This method utilizes the powerful reducing agent lithium aluminum hydride to convert the nitrile group to a primary amine.
Materials and Reagents:
-
2,6-Dichlorophenylacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes) is prepared and cooled to 0°C in an ice bath.[1]
-
Addition of Nitrile: A solution of 2,6-dichlorophenylacetonitrile (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension.[1]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the successive dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).[1] This should be done with extreme caution as the reaction with water is highly exothermic and produces hydrogen gas.
-
Filtration: The resulting suspension is filtered through a pad of celite and the filter cake is washed with ethyl acetate or DCM.[1]
-
Extraction: The filtrate is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with additional portions of the organic solvent.
-
Drying and Evaporation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude 2,6-Dichlorophenethylamine.[1]
-
Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.
Method 2: Catalytic Hydrogenation
This method employs hydrogen gas and a metal catalyst, such as Raney nickel or palladium on carbon, to reduce the nitrile. This method is often considered safer for larger-scale synthesis.
Materials and Reagents:
-
2,6-Dichlorophenylacetonitrile
-
Raney nickel or 10% Palladium on carbon (Pd/C)
-
Methanol (anhydrous)
-
Ammonia (gas or solution in methanol)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Filter agent (e.g., Celite)
Procedure:
-
Reaction Setup: A solution of 2,6-dichlorophenylacetonitrile in anhydrous methanol containing ammonia is placed in a high-pressure hydrogenation vessel.[4] The presence of ammonia helps to minimize the formation of secondary amine byproducts.[4]
-
Addition of Catalyst: A catalytic amount of Raney nickel or 10% Pd/C is added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 500-1000 psi). The mixture is then heated (e.g., to 100-125°C) and agitated until the theoretical amount of hydrogen is consumed.[4]
-
Filtration: After cooling and venting the apparatus, the catalyst is carefully removed by filtration through a pad of Celite.[4] Caution: The catalyst may be pyrophoric and should be kept wet.
-
Evaporation: The solvent and ammonia are removed from the filtrate by distillation or rotary evaporation.[4]
-
Purification: The resulting crude 2,6-Dichlorophenethylamine can be purified by vacuum distillation.[4]
Biological Activity and Potential Applications
As of the current literature, the specific pharmacological profile and mechanism of action of 2,6-Dichlorophenethylamine have not been extensively characterized. However, the 2,6-dichlorophenyl moiety is present in a number of biologically active compounds, suggesting that this structural motif is of interest in drug design.
-
Dopamine Receptor Modulation: A complex derivative of 2,6-dichlorophenylacetic acid has been identified as a potent and selective positive allosteric modulator of the human dopamine D1 receptor.[5] This highlights the potential for molecules containing the 2,6-dichlorophenyl group to interact with G-protein coupled receptors.
-
Central Nervous System Activity: The related compound 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride has been shown to possess effects on the central nervous system, including sedative properties and an influence on noradrenaline concentrations in the brain.[6]
The steric hindrance provided by the two chlorine atoms flanking the point of attachment to the pharmacophore can influence the molecule's conformation and its interaction with biological targets.[7] This can lead to significant differences in biological activity compared to other positional isomers, such as the 3,4-dichloro analogues.[7]
Researchers investigating novel psychoactive substances or developing new therapeutic agents targeting the central nervous system may find 2,6-Dichlorophenethylamine to be a valuable lead compound or synthetic intermediate. Further pharmacological screening is required to elucidate its specific biological targets and potential therapeutic applications.
Safety and Handling
2,6-Dichlorophenethylamine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a warning for skin irritation, serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
